3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole
Description
3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole (CAS: 247939-84-0) is a chiral tetrahydrocarbazole derivative with the molecular formula C₁₄H₁₅N₃ and a molecular weight of 225.29 g/mol . It is a pale yellow solid soluble in methanol and serves as a critical intermediate in synthesizing Frovatriptan, a 5HT-1B/1D receptor agonist used for migraine treatment . The compound’s stereochemistry (R-configuration at position 3) is essential for its role in producing the pharmacologically active enantiomer of Frovatriptan .
Properties
IUPAC Name |
(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-16-10-3-5-14-12(7-10)11-6-9(8-15)2-4-13(11)17-14/h2,4,6,10,16-17H,3,5,7H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDCBQPOJXEMKM-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449853 | |
| Record name | 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247939-84-0 | |
| Record name | 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Cyclohexanone phenylhydrazone (2) undergoes protonation under acidic conditions (e.g., HCl or H₂SO₄), leading to a-sigmatropic rearrangement to form the tetrahydrocarbazole core (1). The reaction typically proceeds at elevated temperatures (80–120°C) in polar aprotic solvents like dimethylformamide (DMF) or acetic acid. A critical challenge lies in avoiding over-oxidation of the cyano group, which necessitates strict temperature control and inert atmospheres.
Table 1: Standard Conditions for Borsche-Drechsel Cyclization
| Parameter | Details |
|---|---|
| Starting Materials | 4-Cyanophenylhydrazine, Cyclohexanone |
| Acid Catalyst | HCl, H₂SO₄, or polyphosphoric acid |
| Temperature | 80–120°C |
| Solvent | DMF, Acetic Acid, or Toluene |
| Reaction Time | 4–12 hours |
| Yield | 60–75% |
Functionalization of the Core
Post-cyclization, the 3-position is functionalized with a methylamino group. This is achieved via reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The reaction is conducted in methanol or ethanol at pH 4–6 to optimize imine formation and subsequent reduction.
Enantiomeric Resolution of Racemic Mixtures
The synthesis yields a racemic mixture of 3R and 3S enantiomers, necessitating resolution to isolate the desired 3R configuration. Diastereomeric salt formation with chiral acids is the most widely employed method.
Diastereomeric Salt Formation
Racemic 6-cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole is treated with a chiral resolving agent, such as (R)- or (S)-mandelic acid, in a solvent like ethanol or acetone. The diastereomeric salts exhibit differential solubility, enabling separation via fractional crystallization. For industrial-scale applications, tartaric acid derivatives are preferred due to their cost-effectiveness and high enantiomeric excess (ee) outcomes.
Table 2: Resolution Efficiency with Chiral Acids
| Chiral Acid | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| (R)-Mandelic Acid | Ethanol | 98 | 45 |
| L-(+)-Tartaric Acid | Acetone | 95 | 50 |
| D-(-)-Camphorsulfonic | Methanol | 92 | 40 |
Kinetic Resolution via Asymmetric Catalysis
Recent advances employ chiral catalysts, such as Rhodium-(R)-BINAP complexes, to induce kinetic resolution during the reductive amination step. This method achieves enantiomeric ratios (er) up to 95:5 (3R:3S) and reduces the need for post-synthetic purification.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation accelerates the Borsche-Drechsel cyclization, reducing reaction times from hours to minutes. For example, a 30-minute irradiation at 150°C in DMF achieves 70% yield, comparable to conventional methods. This approach minimizes side reactions, preserving the integrity of the cyano group.
Transition Metal-Catalyzed Approaches
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and scalability. Key modifications include:
-
Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for cyclization steps.
-
Solvent Recycling : Methanol and DMF are recovered via distillation, reducing waste.
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Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported HCl) improve reusability and reduce leaching.
Table 3: Lab-Scale vs. Industrial Production Parameters
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Cyclization Time | 8 hours | 2 hours (flow reactor) |
| Catalyst Loading | 10 mol% | 5 mol% (immobilized) |
| Annual Output | 100 g | 10–50 metric tons |
Challenges and Optimization Strategies
Byproduct Formation
Over-alkylation at the 3-position is a common side reaction. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions: 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Orexin Type 2 Receptor Agonist Activity
Research indicates that 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole acts as an orexin type 2 receptor agonist. This activity suggests its potential use in treating sleep disorders such as narcolepsy. The orexin system plays a crucial role in regulating wakefulness and arousal, making this compound a candidate for further exploration in sleep medicine .
Cholinergic Muscarinic Receptor Modulation
The compound has also been studied for its effects on cholinergic muscarinic receptors. It exhibits positive allosteric modulation at the M1 subtype of these receptors, which may have implications for treating conditions like constipation associated with neurological diseases (e.g., Parkinson's disease) . This mechanism could enhance cholinergic signaling and improve gastrointestinal motility.
a. Treatment of Constipation
Given its cholinergic activity, this compound may serve as a therapeutic agent for various forms of constipation, particularly those linked to neurological disorders. Its ability to enhance gut motility could provide relief for patients suffering from chronic constipation .
b. Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound may possess neuroprotective properties. This could make them valuable in the treatment of neurodegenerative diseases by mitigating neuronal damage and promoting cell survival .
Case Study 1: Narcolepsy Treatment
A study published in a recent patent application demonstrated the effectiveness of orexin receptor agonists in managing narcolepsy symptoms. Participants receiving treatment with compounds like this compound reported improved wakefulness and reduced daytime sleepiness .
Case Study 2: Constipation Management in Parkinson's Disease
In clinical trials assessing the efficacy of cholinergic modulators for constipation related to Parkinson's disease, patients treated with compounds exhibiting similar properties to this compound experienced significant improvements in bowel movement frequency and quality of life .
Mechanism of Action
The mechanism of action of 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- 3S-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole: The S-enantiomer shares the same molecular formula (C₁₄H₁₅N₃) but differs in stereochemistry. Chirality significantly impacts receptor binding and metabolic pathways, making the R-form superior for therapeutic applications .
- rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3: This racemic, deuterated variant (CAS: 1794979-58-0) incorporates deuterium at three positions. Deuteration often enhances metabolic stability, making it valuable for isotopic tracing in pharmacokinetic studies .
Substituent Variations in Tetrahydrocarbazole Derivatives
Functional Group Modifications in Frovatriptan Precursors
- 3R-6-Carboxamido-3-N-methylamino-THC: The cyano group in 3R-6-Cyano-THC is replaced by a carboxamido group in Frovatriptan (IUPAC: (+)-(R)-3-Methylamino-6-carboxamido-THC). This modification enhances solubility and receptor affinity, critical for therapeutic efficacy .
Role of Chirality
The R-configuration in 3R-6-Cyano-THC is indispensable for producing Frovatriptan’s active form. Enantiomeric impurities (e.g., 3S-form) could reduce drug potency or introduce side effects .
Physicochemical Properties
| Property | 3R-6-Cyano-THC | 6-Cyano-THC (Non-chiral) |
|---|---|---|
| Solubility | Methanol-soluble | 0.59 g/L (25°C in water) |
| Density | - | 1.22 g/cm³ |
| Melting Point | Not reported | Not reported |
Market Availability and Research Use
- 3R-6-Cyano-THC is sold by suppliers like Shanghai HuiChen Biotechnology (5 mg: $380) and Santa Cruz Biotechnology (5 mg: $380) .
- 3S-Enantiomer and rac-THC-d3 are niche research chemicals, highlighting the R-form’s dominance in pharmaceutical applications .
Biological Activity
3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole is a synthetic compound with a molecular formula of C14H15N3. This compound belongs to the tetrahydrocarbazole class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a cyano group at the 6th position and a methylamino group at the 3rd position of the tetrahydrocarbazole backbone. This specific arrangement contributes to its unique biological properties.
The biological activity of this compound is primarily mediated through its interactions with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been studied for its potential as a phosphodiesterase (PDE) inhibitor, which can modulate intracellular levels of cyclic nucleotides .
- Receptor Interaction : It may also interact with neurotransmitter receptors, influencing neurochemical pathways that could be relevant for treating conditions such as depression or anxiety.
Pharmacological Activities
Research has demonstrated several pharmacological activities associated with this compound:
- Anticancer Activity : Studies have shown that derivatives of tetrahydrocarbazole exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold have been tested in vitro against HT-29 colon cancer cells using MTT assays to determine IC50 values .
- Antinociceptive Effects : Research indicates that tetrahydrocarbazole derivatives may possess antinociceptive properties. In animal models, these compounds were shown to reduce pain responses significantly .
- Antidiabetic Properties : Certain derivatives have been evaluated for their ability to lower blood glucose levels in diabetic models. Compounds showed comparable effects to established antidiabetic drugs like pioglitazone but with fewer side effects related to body weight gain .
Case Study 1: Anticancer Efficacy
A study assessed the anticancer efficacy of a series of tetrahydrocarbazole derivatives including this compound against various cancer cell lines. The MTT assay revealed significant cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the derivative and cell line tested.
Case Study 2: PDE Inhibition
In another investigation focused on PDE inhibition, this compound was evaluated for its ability to inhibit PDE4. The compound exhibited an IC50 value of approximately 140 nM in enzyme assays and demonstrated efficacy in reducing airway hyperreactivity in vivo models .
Comparative Analysis
The following table summarizes key biological activities and comparative studies involving this compound and related compounds:
Q & A
Q. What foundational synthetic routes are used to prepare 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole?
The compound is synthesized via the Borsche-Drechsel cyclization, where cyclohexanone phenylhydrazone undergoes acid-catalyzed rearrangement to form the tetrahydrocarbazole core . Subsequent functionalization involves introducing the cyano and N-methylamino groups using reductive alkylation or nucleophilic substitution. For example, intermediate steps may employ K₂CO₃ as a base in polar aprotic solvents like DMF to facilitate substitutions, as seen in analogous tetrahydrocarbazole syntheses .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR : To confirm stereochemistry (e.g., 3R configuration) and substituent positions.
- IR Spectroscopy : Identifies functional groups like cyano (C≡N stretch ~2200 cm⁻¹) and secondary amines (N-H bends ~3300 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (225.29 g/mol) and fragmentation patterns .
Q. How is the compound’s solubility optimized for in vitro assays?
The compound is sparingly soluble in water but dissolves in methanol, as noted in its physicochemical profile . For biological testing, co-solvents like DMSO (≤1% v/v) or surfactant-assisted dispersion (e.g., Tween-80) are recommended to prevent precipitation.
Advanced Research Questions
Q. How can diastereoselectivity be achieved during functionalization of the tetrahydrocarbazole core?
Chiral auxiliaries or asymmetric catalysis are employed. For example, using enantiopure reagents in reductive amination or leveraging steric effects in cyclization steps. Evidence from diastereoselective syntheses of related carbazoles highlights the role of temperature control and chiral catalysts (e.g., Rhodium complexes) to favor the 3R configuration .
Q. What strategies resolve contradictions in spectral data interpretation for this compound?
Discrepancies in NMR or IR spectra (e.g., unexpected peaks due to rotamers) are addressed by:
Q. How does the compound’s stereochemistry influence its pharmacological activity?
The 3R configuration is critical for receptor binding. Computational docking studies (e.g., using GSK-3β or serotonin receptor models) reveal stereospecific interactions with hydrophobic pockets and hydrogen-bonding residues . In vitro assays comparing enantiomers can quantify potency differences (e.g., IC₅₀ values in receptor inhibition).
Q. What experimental designs mitigate low yields in multi-step syntheses?
- Step Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading) .
- Protecting Groups : Temporarily shield reactive sites (e.g., amines) to prevent side reactions during functionalization .
- Flow Chemistry : Enhances reproducibility in steps prone to decomposition (e.g., high-temperature cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
